Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate
Description
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate (CAS 70833-64-6, EC 274-922-9) is a synthetic azo dye characterized by a complex naphthalene backbone substituted with phenylamino and phenylazo groups, along with two sulfonate groups for enhanced water solubility . Its molecular formula is C32H23N5O6S2, with a molecular weight of 637.68 g/mol . The compound is primarily used in textile dyeing due to its strong chromophoric properties, attributed to the conjugated azo (-N=N-) linkages and aromatic systems .
Properties
CAS No. |
84129-85-1 |
|---|---|
Molecular Formula |
C32H21N5Na2O6S2 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
disodium;8-anilino-5-[(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-14-15-24-26(20-23)29(35-34-22-10-5-2-6-11-22)17-16-27(24)36-37-28-18-19-30(33-21-8-3-1-4-9-21)32-25(28)12-7-13-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
NNEGULCNRRYWQY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative, such as 1-naphthol-4-sulfonic acid, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water and its dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines, which are often colorless.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Mechanism of Action
The mechanism of action of Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate primarily involves its interaction with light and biological molecules:
Light Absorption: The compound absorbs light in the visible spectrum, leading to its intense coloration. The azo groups play a crucial role in this process by allowing electron delocalization across the aromatic rings.
Biological Interaction: In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. This property is exploited in staining techniques to visualize cellular components.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Structure: Contains two azo groups, one phenylamino group, and two sulfonate groups.
- Key Features :
- High solubility in water due to sulfonate groups.
- Intense color from extended conjugation via azo and aromatic systems.
Comparative Compounds
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate (CAS 25956-17-6)
- Structure : Single azo group, methoxy (-OCH3), methyl (-CH3), and two sulfonate groups .
- Key Features :
- Approved as a food additive (JECFA specifications) due to simpler substituents and safety profile .
- Reduced lightfastness compared to the target compound due to fewer conjugated systems.
Acid Black 24 (CAS 3071-73-6)
- Structure : Similar backbone but with a single azo group and additional sulfonate substitution .
- Key Features :
- Molecular formula C36H23N5Na2O6S2 , higher sodium content enhancing solubility .
- Used in wool and silk dyeing, but less stable under reducing conditions than the target compound.
Acid Black 242 (CAS 152521-11-4) Structure: Complex structure with three azo groups, nitro (-NO2), and amino (-NH2) substituents . Key Features:
- Molecular formula C34H25N11Na2O11S3 , offering superior affinity for polyamide fabrics.
- Lower biodegradability due to nitro groups, posing environmental concerns .
Physicochemical Properties
Biological Activity
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate, commonly referred to as Disodium Salt, is a synthetic organic compound belonging to the azo dye class. Its molecular formula is with a molecular weight of approximately 681.7 g/mol. This compound is characterized by its vibrant color and complex structure, which includes two azo groups responsible for its intense coloration and sulfonate groups that enhance its solubility in water .
Research indicates that this compound exhibits several biological activities:
- Staining Techniques : It is widely used in microscopy for staining cellular components, aiding in the visualization of biological structures due to its ability to bind to proteins and nucleic acids .
- Drug Delivery Systems : Studies are exploring its potential as a carrier in drug delivery systems, leveraging its interaction with biological molecules for targeted therapy .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | CAS Number | Structural Features | Applications |
|---|---|---|---|
| Disodium 4-amino-3-hydroxybenzenesulfonate | 6192-52-9 | Contains amino and hydroxyl groups; used as a dye | Textile dyeing |
| Disodium 4-(phenylazo)aniline | 2580-56-5 | Azo dye with phenyl substituent; less complex than the target compound | Textile dyeing |
| Disodium 4-aminoazobenzenesulfonic acid | 60-09-3 | Azo dye commonly used in textiles; simpler structure | Textile dyeing |
This compound distinguishes itself due to its dual azo groups and sulfonate functionalities, providing enhanced solubility and stability compared to simpler azo dyes .
Future Directions
Further research is necessary to elucidate the precise mechanisms through which this compound interacts with biological molecules. Investigations into its toxicity profile and long-term effects on biological systems are crucial for determining its safety and efficacy in various applications.
Q & A
Q. What is the optimized synthetic route for this compound, and what parameters govern the diazotization and coupling steps?
The synthesis involves diazotization of 5-amino-2-naphthalenesulfonic acid using sodium nitrite and HCl at 0–5°C, followed by coupling with 8-amino-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10). Critical parameters include:
- Temperature control (<5°C) to prevent diazonium salt decomposition .
- pH adjustment during coupling to ensure reactivity of the coupling partner .
- Stoichiometric ratios (1:1.05 for diazonium salt to coupling agent) to minimize byproducts.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
- UV-Vis spectroscopy : Detects azo bond absorption (λ~400–500 nm) and quantifies purity .
- HPLC with diode-array detection : Resolves isomeric byproducts (e.g., positional isomers from coupling) .
- NMR (¹H/¹³C) : Confirms substitution patterns and sulfonate group positions .
- FT-IR : Identifies sulfonate (S=O stretching ~1200 cm⁻¹) and azo (N=N stretching ~1400 cm⁻¹) groups .
Q. How do sulfonate and amino substituents influence solubility and stability in aqueous systems?
The two sulfonate groups (-SO₃⁻) confer high water solubility (>50 g/L at 25°C), while the amino group (-NH-) enhances stability via intramolecular hydrogen bonding. Comparative studies with monosulfonated analogs (e.g., Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate) show reduced solubility (~20 g/L) due to fewer charged groups .
Advanced Research Questions
Q. What mechanistic factors dictate regioselectivity during azo coupling?
Regioselectivity is influenced by:
- Electron-donating groups (e.g., -NH₂) activating specific positions on the naphthalene ring for electrophilic attack .
- Steric hindrance from sulfonate groups, which direct coupling to less hindered sites (e.g., para to -SO₃⁻) . Computational studies (e.g., DFT) can model charge distribution to predict coupling sites .
Q. How do pH and ionic strength modulate spectral properties and aggregation?
- pH effects : Protonation of amino groups below pH 4 shifts λmax by ~30 nm due to altered conjugation .
- Ionic strength : High NaCl (>1 M) induces aggregation, reducing absorbance intensity by 40% (dynamic light scattering data) . Standardize protocols using buffered solutions (e.g., phosphate buffer, pH 7) to minimize variability .
Q. What strategies reduce batch-to-batch variability in synthesis?
- HPLC purification : Removes isomeric byproducts (e.g., ortho-coupled isomers) .
- In-line pH monitoring : Ensures coupling occurs at optimal alkalinity (pH 8–10) .
- Temperature-controlled reactors : Maintain diazotization at 0–5°C to prevent side reactions .
Q. How does the compound interact with biomolecules (e.g., albumin, DNA)?
- Fluorescence quenching : Binding to bovine serum albumin (BSA) reduces tryptophan fluorescence by 70%, suggesting hydrophobic interactions .
- Circular dichroism : Induces conformational changes in DNA (e.g., B-to-Z transitions) at >10 µM concentrations . Use surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What computational approaches model electronic transitions and supramolecular interactions?
- Time-dependent DFT (TD-DFT) : Predicts UV-Vis spectra with <5 nm deviation from experimental data .
- Molecular dynamics (MD) : Simulates aggregation in saline solutions, revealing cluster sizes of 5–10 molecules .
Q. How can photostability be improved without altering chromophore efficacy?
Q. How to resolve contradictions in redox behavior reported across studies?
Discrepancies arise from solvent polarity (e.g., water vs. DMSO) and electrode material (e.g., Pt vs. glassy carbon). Standardize protocols using:
- Cyclic voltammetry in buffered aqueous solutions (pH 7, 0.1 M KCl).
- Reference redox couples (e.g., ferrocene/ferrocenium) for potential calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
